molecular formula C21H20N2O2S B3713843 N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3713843
M. Wt: 364.5 g/mol
InChI Key: YOHJJWWEZWMNOK-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of carbamothioyl derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and a carboxamide group, along with a 4-ethylphenyl group attached through a carbamothioyl linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethylphenyl isothiocyanate in the presence of a base such as triethylamine to yield the desired carbamothioyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to form the corresponding amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.

    Reduction: Formation of N-[(4-ethylphenyl)amino]-3-methoxynaphthalene-2-carboxamide.

    Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(4-ethylphenyl)carbamothioyl]-2-methylbenzamide
  • N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide

Uniqueness

N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of both methoxy and carbamothioyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-3-14-8-10-17(11-9-14)22-21(26)23-20(24)18-12-15-6-4-5-7-16(15)13-19(18)25-2/h4-13H,3H2,1-2H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHJJWWEZWMNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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